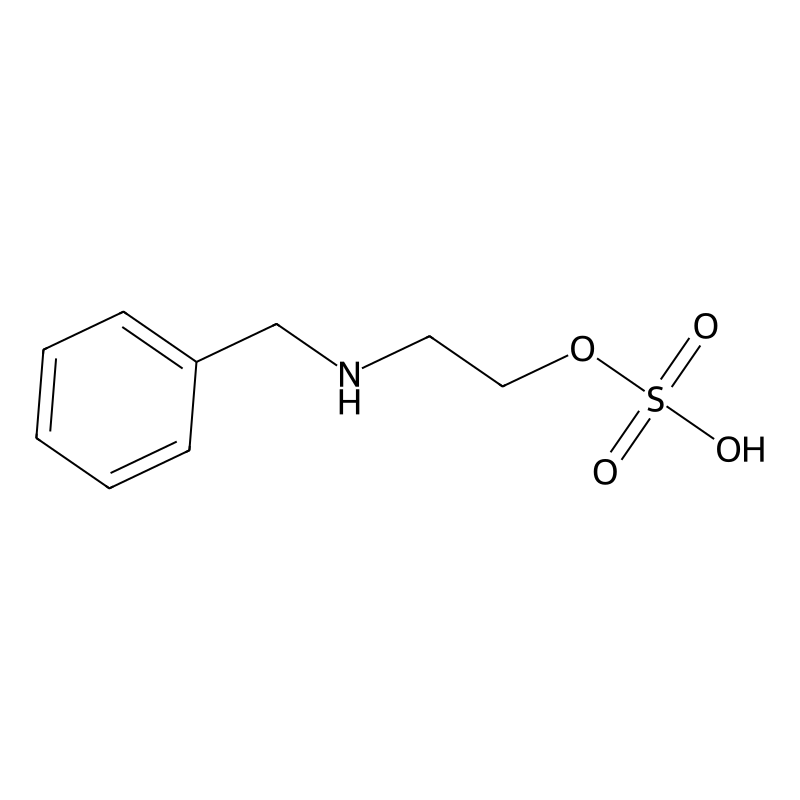2-(Benzylamino)ethyl hydrogen sulfate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(Benzylamino)ethyl hydrogen sulfate, with the molecular formula C₉H₁₃NO₄S and CAS number 2133-07-5, is an organic compound characterized by the presence of a benzylamino group attached to an ethyl hydrogen sulfate moiety. This compound is a derivative of hydrogen sulfate, which is known for its role in various
There is no current scientific literature available describing a specific mechanism of action for 2-(benzylamino)ethyl hydrogen sulfate.
- Wear appropriate personal protective equipment (PPE) when handling the compound, including gloves, safety glasses, and a lab coat.
- Handle the compound in a well-ventilated fume hood.
- Avoid contact with skin, eyes, and clothes.
- Wash hands thoroughly after handling the compound.
- Dispose of waste according to local regulations.
- Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.
- Esterification: The hydrogen sulfate group can react with alcohols to form esters, which can be useful in synthetic organic chemistry.
- Decomposition: Under certain conditions, it may decompose to release sulfur oxides or other products.
These reactions highlight its reactivity and versatility in organic synthesis .
The synthesis of 2-(Benzylamino)ethyl hydrogen sulfate can be accomplished through several methods:
- Direct Sulfation: Reacting benzylamine with sulfuric acid or chlorosulfonic acid under controlled conditions can yield the desired product.
- Esterification Method: The reaction of 2-(Benzylamino)ethanol with sulfuric acid at elevated temperatures can also produce this compound.
- Use of Toluene as a Solvent: One notable method involves using sulfuric acid in toluene at approximately 35°C, which facilitates the formation of the hydrogen sulfate ester .
2-(Benzylamino)ethyl hydrogen sulfate has potential applications across various fields:
- Pharmaceuticals: Due to its possible biological activity, it may serve as a lead compound in drug development.
- Chemical Synthesis: Its reactive functional groups make it useful in organic synthesis for creating more complex molecules.
- Research: It may be utilized in biochemical studies to explore enzyme interactions or receptor binding.
Several compounds share structural similarities with 2-(Benzylamino)ethyl hydrogen sulfate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(Ethylamino)ethyl hydrogen sulfate | C₄H₁₁NO₄S | Lacks the benzyl group, potentially less lipophilic. |
| Benzylamine | C₇H₈N | Simple amine structure without the sulfate functionality. |
| Ethyl hydrogen sulfate | C₂H₆O₄S | Contains only ethyl and sulfate groups; simpler structure. |
The uniqueness of 2-(Benzylamino)ethyl hydrogen sulfate lies in its combination of both an aromatic ring and an amino functional group attached to a hydrogen sulfate moiety, which may contribute to distinct chemical reactivity and biological effects compared to these similar compounds .








